molecular formula C10H15BrCl2N2O B6177406 3-bromo-5-(piperazin-1-yl)phenol dihydrochloride CAS No. 2551119-98-1

3-bromo-5-(piperazin-1-yl)phenol dihydrochloride

Cat. No.: B6177406
CAS No.: 2551119-98-1
M. Wt: 330
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5-(piperazin-1-yl)phenol dihydrochloride: is a chemical compound with the molecular formula C10H13BrN2O.2HCl. It is a derivative of phenol, substituted with a bromine atom and a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(piperazin-1-yl)phenol dihydrochloride typically involves the bromination of 5-(piperazin-1-yl)phenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the phenol ring. The reaction is usually performed in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic group in 3-bromo-5-(piperazin-1-yl)phenol dihydrochloride can undergo oxidation reactions to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Quinones.

    Reduction: Phenol derivatives.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

Chemistry: 3-bromo-5-(piperazin-1-yl)phenol dihydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions of phenolic compounds with biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. It is used as a building block for the development of drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and materials for various applications.

Mechanism of Action

The mechanism of action of 3-bromo-5-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets in biological systems. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The piperazine ring can interact with receptors and ion channels, modulating their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • 3-chloro-5-(piperazin-1-yl)phenol dihydrochloride
  • 3-fluoro-5-(piperazin-1-yl)phenol dihydrochloride
  • 3-iodo-5-(piperazin-1-yl)phenol dihydrochloride

Comparison: Compared to its analogs, 3-bromo-5-(piperazin-1-yl)phenol dihydrochloride has unique properties due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine and fluorine, which can enhance the compound’s binding affinity and selectivity. The bromine atom also participates in halogen bonding, which can influence the compound’s biological activity and stability.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2551119-98-1

Molecular Formula

C10H15BrCl2N2O

Molecular Weight

330

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.